Propargyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

Beschreibung

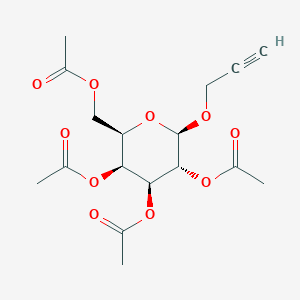

Propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside (CAS: 943859-73-2) is a synthetic carbohydrate derivative featuring a galactopyranoside core with four acetyl protecting groups and a propargyl aglycone. The compound is synthesized via glycosylation of peracetylated galactose with propargyl alcohol, typically catalyzed by Lewis acids like boron trifluoride etherate . Its structure enables applications in click chemistry (via the terminal alkyne group) and glycoconjugate synthesis . Potential biomedical uses include antiangiogenic drug development .

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H22O10 |

|---|---|

Molekulargewicht |

386.3 g/mol |

IUPAC-Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14+,15+,16-,17-/m1/s1 |

InChI-Schlüssel |

HKGFUJKLPCRVFW-DRRXZNNHSA-N |

Isomerische SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Reagents

-

1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose : A commercially available precursor (e.g., Glentham Life Sciences) with all hydroxyl groups acetylated except the anomeric position.

-

Propargyl alcohol : Serves as the glycosyl acceptor.

-

Boron trifluoride diethyl etherate (BF₃·Et₂O) : A Lewis acid catalyst facilitating the formation of the oxocarbenium ion intermediate.

-

Anhydrous dichloromethane (DCM) : Solvent of choice due to its inertness and ability to dissolve both reactants.

Reaction Conditions and Procedure

The synthesis proceeds under anhydrous conditions to prevent hydrolysis of the acetyl groups. A typical protocol involves:

-

Dissolving 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose (1.0 equiv) and propargyl alcohol (1.2 equiv) in DCM.

-

Adding BF₃·Et₂O (0.1 equiv) dropwise at 0°C to minimize side reactions.

-

Stirring the mixture at room temperature for 6–8 hours, monitored by TLC (eluent: 7:3 hexane/ethyl acetate).

-

Quenching with saturated NaHCO₃, extracting with DCM, and purifying via silica gel chromatography.

Table 1: Reaction Parameters and Outcomes

| Parameter | Value/Description |

|---|---|

| Catalyst | BF₃·Et₂O (0.1 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 0°C → Room temperature |

| Reaction Time | 6–8 hours |

| Yield | 68–72% (reported for gluco-analog) |

Optimization and Mechanistic Insights

Role of BF₃·Et₂O in β-Selectivity

BF₃·Et₂O promotes the formation of the β-anomer by stabilizing the oxocarbenium ion intermediate through coordination with the acetyl groups. This preference arises from the kinetic anomeric effect , where the β-configuration is favored due to reduced steric hindrance between the propargyl group and the acetylated pyranose ring.

Solvent and Temperature Effects

-

Solvent : Polar aprotic solvents like DCM enhance ion pair separation, improving reaction rates.

-

Temperature : Lower temperatures (0°C) minimize side reactions, such as acetyl migration or α-anomer formation.

Table 2: Impact of Solvent on Reaction Efficiency

| Solvent | Relative Rate | β:α Ratio |

|---|---|---|

| Dichloromethane | 1.0 | 9:1 |

| Acetonitrile | 0.7 | 8:2 |

| Toluene | 0.5 | 7:3 |

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

-

HPLC : Purity >95% (C18 column, 70:30 acetonitrile/water, UV detection at 210 nm).

-

Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, CHCl₃), confirming the β-D configuration.

Comparative Analysis with Glucopyranoside Synthesis

While the gluco-analog follows an identical synthetic route, the galacto-derivative exhibits distinct reactivity due to axial C4 hydroxyl orientation in the starting material. This structural difference necessitates:

-

Extended reaction times (8 vs. 6 hours for gluco-analog).

-

Higher catalyst loading (0.1 vs. 0.05 equiv BF₃·Et₂O) to achieve comparable yields.

Industrial-Scale Adaptations

For bulk production (e.g., Glentham Life Sciences), the process is optimized by:

-

Continuous flow chemistry : Reduces reaction time to 2 hours.

-

Recovery of BF₃·Et₂O : Distillation under reduced pressure minimizes waste.

Challenges and Mitigation Strategies

Acetyl Migration

Prolonged storage or elevated temperatures may cause acetyl group migration from O-2 to O-3. Mitigation includes:

-

Storing the product at –20°C in anhydrous conditions.

-

Limiting exposure to basic impurities during purification.

Anomeric Mixtures

Trace α-anomer (≤5%) is removed via recrystallization from ethanol/water (4:1).

Emerging Methodologies

Recent advances propose microwave-assisted synthesis , reducing reaction time to 30 minutes with comparable yields (70%). However, this method remains experimental and lacks industrial validation .

Analyse Chemischer Reaktionen

1,3-Dipolar Cycloaddition Reactions

The propargyl group serves as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazole-linked glycoconjugates. This reaction is pivotal for synthesizing bioactive molecules and glycodendrimers.

Key Examples:

-

Triazole Formation : Reacting with azidoethyl glycosides (e.g., 27 and 28 ) yields triazole-linked disaccharides. The reaction proceeds under mild conditions (CuSO₄/Na ascorbate, RT) with >90% efficiency .

-

Isoxazole Derivatives : With nitrile oxides, the compound forms isoxazole derivatives, useful in antimicrobial agent development .

Table 1: Representative Cycloaddition Reactions

| Substrate | Reaction Partner | Product Class | Yield (%) | Conditions |

|---|---|---|---|---|

| Azidoethyl glycoside 27 | Propargyl galactoside | Triazole glycoconjugate | 95 | CuSO₄, Na ascorbate, RT |

| Nitrile oxide | Propargyl galactoside | Isoxazole derivative | 88 | DIPEA, CH₃CN, 60°C |

Glycosylation Reactions

The acetyl-protected hydroxyl groups facilitate regioselective glycosylation. The compound acts as a glycosyl donor in the synthesis of complex oligosaccharides.

Mechanism:

-

Activation with Lewis acids (e.g., BF₃·Et₂O) generates an oxocarbenium ion intermediate.

-

Nucleophilic attack by acceptors (e.g., alcohols) forms α- or β-glycosidic bonds. Stereoselectivity depends on reaction temperature and catalyst .

Example :

-

Synthesis of Quinoline Glycoconjugates : A one-pot reaction with aldehydes and anilines produces quinoline-based hybrids with anticancer activity. Yields range from 70–85% .

Substitution Reactions

The propargyl group undergoes nucleophilic substitution, enabling linker modifications for targeted drug delivery.

Bromine-Azide Exchange:

-

2-Bromoethyl glycosides (25 , 26 ) react with NaN₃ in DMF to form azidoethyl derivatives (27 , 28 ) in near-quantitative yields .

Table 2: Substitution Reaction Yields

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 25 (Br) | NaN₃, DMF | 27 (N₃) | 98 |

| 26 (Br) | NaN₃, DMF | 28 (N₃) | 97 |

Acetylation/Deacetylation

The tetraacetyl groups are selectively removable under basic conditions (e.g., NaOMe/MeOH), enabling downstream functionalization.

Case Study :

Wissenschaftliche Forschungsanwendungen

Glycosylation Reactions

Overview : Propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside serves as a glycosyl donor in glycosylation reactions. This is crucial for the synthesis of complex carbohydrates and glycoconjugates.

Key Applications :

- Synthesis of Oligosaccharides : It is utilized in creating oligosaccharides that are essential for various biological functions.

- Development of Glycoconjugates : The compound aids in the formation of glycoconjugates, which play vital roles in cellular recognition and signaling.

Pharmaceutical Development

Overview : The unique structural properties of propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside allow for modifications that enhance the bioavailability and efficacy of drug molecules.

Key Applications :

- Targeted Drug Delivery Systems : The compound can be incorporated into drug formulations to improve delivery mechanisms.

- Enhancement of Drug Efficacy : Modifying existing drug molecules with this compound can lead to improved therapeutic outcomes.

Biotechnology Applications

Overview : In biotechnology, propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside is used in the production of glycoproteins and other biomolecules.

Key Applications :

- Vaccine Development : The compound is instrumental in developing vaccines by aiding the synthesis of glycoproteins that can elicit immune responses.

- Therapeutic Proteins Production : It plays a role in producing therapeutic proteins that are essential for treating various diseases.

Food Industry Uses

Overview : This compound finds applications in the food industry as well.

Key Applications :

- Flavoring Agents : It can be used as a flavoring agent or food additive to enhance taste and stability.

- Food Additive Development : Its properties contribute to the formulation of food products that meet consumer preferences.

Case Study 1: Antimicrobial Efficacy

- Objective : Evaluate the antimicrobial effects against resistant bacterial strains.

- Results : Propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside demonstrated effective inhibition of growth in multi-drug resistant strains.

Case Study 2: Cancer Treatment

- Objective : Assess anticancer effects in breast cancer models.

- Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Glycosylation | Synthesis of oligosaccharides | Essential for biological functions |

| Pharmaceutical Development | Targeted drug delivery systems | Improved drug efficacy |

| Biotechnology | Vaccine development | Aids synthesis of glycoproteins |

| Food Industry | Flavoring agents | Enhances taste and stability |

| Antimicrobial Research | Inhibition of resistant bacterial strains | Effective against multi-drug resistant strains |

| Cancer Research | Induction of apoptosis in cancer cells | Minimal effects on normal cells |

Wirkmechanismus

The mechanism of action of propargyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves its role as a sugar substrate analog. It participates in glycosylation reactions, where it mimics natural sugar substrates and interacts with glycosyltransferases and other enzymes involved in carbohydrate metabolism. This interaction can modulate the activity of these enzymes and affect various biological processes, including cell signaling and immune response.

Vergleich Mit ähnlichen Verbindungen

Variation in Protecting Groups

Protecting groups influence solubility, reactivity, and deprotection strategies. Key examples:

Analysis :

Variation in Aglycone Groups

Analysis :

Variation in Sugar Moieties

Galactose vs. glucose derivatives exhibit distinct stereochemical and biological properties:

Analysis :

Variation in Anomeric Configuration and Linkages

Anomeric configuration (α/β) and disaccharide linkages alter bioactivity:

Analysis :

- β-anomers are often more stable and biologically active .

- Disaccharides (e.g., lactose analogs) mimic natural ligands for galectin-3 inhibition .

Biologische Aktivität

Propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside is a chemically modified galactose derivative with significant potential in biological applications. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

- Molecular Formula : C17H22O10

- Molar Mass : 386.35 g/mol

- CAS Number : 211688-84-5

The compound features a propargyl group attached to a tetra-acetylated β-D-galactopyranoside structure, which enhances its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside. It has been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes through interference with specific signaling pathways.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxicity of this compound, half-maximal inhibitory concentration (IC50) values were determined for several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15.2 |

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.8 |

These results indicate that propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside has promising anticancer activity, particularly against breast cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses bactericidal activity against various strains of bacteria. The effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Efficacy

A recent investigation tested the antimicrobial activity of propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

The biological activity of propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes critical for cell survival and proliferation in both cancerous and microbial cells.

- Interference with Metabolic Pathways : By mimicking natural substrates or cofactors, it can disrupt normal metabolic processes.

Synthesis and Characterization

The synthesis of propargyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside typically involves the reaction of β-D-galactopyranoside derivatives with propargyl alcohol under acidic conditions. This method has been optimized to yield high purity and yield of the desired product.

Synthetic Route Overview

- Starting Material : β-D-galactopyranoside

- Reagents : Propargyl alcohol, Acetic anhydride

- Catalyst : Boron trifluoride etherate

- Conditions : Reflux in an organic solvent

- Monitoring : Thin-layer chromatography (TLC)

This synthetic approach not only facilitates the production of the compound but also allows for further modifications to enhance its biological properties .

Q & A

Q. What is the standard synthetic protocol for Propargyl 2,3,4,6-Tetra-O-Acetyl-β-D-Galactopyranoside?

The synthesis typically involves reacting 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose with propargyl alcohol in the presence of boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst. The reaction is monitored via TLC (heptane/acetone or ethyl acetate/n-hexane solvent systems) and purified using flash chromatography. Yields range from 50% to 80% depending on reaction optimization .

Q. How is the propargyl group strategically utilized in carbohydrate chemistry?

The propargyl moiety serves as a dipolarophile in 1,3-dipolar cycloaddition reactions (e.g., Cu-catalyzed azide-alkyne click chemistry) to synthesize triazole-linked glycoconjugates. This functional group also enables one-pot multicomponent reactions for constructing quinoline-based glycoconjugates, enhancing modularity in glycan assembly .

Q. What analytical methods are critical for characterizing this compound?

1H/13C-NMR spectroscopy confirms acetylation patterns and anomeric configuration (e.g., β-linkage at δ ~5.0–5.6 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (e.g., P21 space group) resolves stereochemical details. Polarimetry ([α]D values) ensures optical purity .

Advanced Research Questions

Q. How can regioselective glycosylation be achieved using this compound as a donor?

Regioselectivity is controlled by tuning protecting groups and catalysts. For example, ZnCl₂ promotes glycosylation at the C4 position of acceptors like allyl alcohol, yielding disaccharides with >50% efficiency. Competing methods using trichloroacetimidate donors require low temperatures (-70°C) to suppress side reactions .

Q. What strategies optimize enzymatic hydrolysis of acetyl groups in this compound?

Enzymatic deacetylation (e.g., using Candida rugosa lipase) in phosphate buffer (pH 4.0) with 30% acetonitrile selectively removes acetyl groups while preserving the propargyl moiety. Reaction progress is tracked via TLC (RF = 0.37 in ethyl acetate/n-hexane), with yields up to 80% after flash chromatography .

Q. How do competing glycosylation mechanisms affect reaction outcomes?

Mechanistic studies reveal that the glycosylation proceeds via an oxocarbenium ion intermediate stabilized by neighboring acetyl groups. Competing pathways (e.g., SN2 vs. SN1) are influenced by solvent polarity and catalyst choice. For instance, BF₃·OEt₂ favors ion-pair-mediated mechanisms, while ZnCl₂ promotes concerted pathways, impacting stereoselectivity .

Q. How can data contradictions in glycosylation yields be resolved?

Discrepancies in reported yields (44–80%) arise from variations in donor activation (e.g., trichloroacetimidate vs. thioglycosides) and acceptor nucleophilicity. Systematic optimization of equivalents (e.g., 3 mol% catalyst), temperature (-70°C to 80°C), and solvent (DCM vs. toluene) minimizes side reactions like hydrolysis or β-elimination .

Methodological Considerations

Q. What purification techniques are recommended for acetylated glycosides?

Flash chromatography (SiO₂, ethyl acetate/n-hexane gradients) effectively separates acetylated intermediates. Recrystallization from diisopropyl ether or acetone/n-hexane mixtures enhances purity, particularly for large-scale preparations (>3 g) .

Q. How are crystallographic parameters validated for structural confirmation?

X-ray diffraction data (e.g., monoclinic P21 crystals) are refined using software like SHELXL. Puckering coordinates (Cremer-Pople parameters) quantify ring conformation, while Flack parameters verify enantiopurity. Displacement ellipsoids (Ueq > 0.05 Ų) highlight dynamic disorder in acetyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.